
2-Chloro-4-(furan-2-yl)pyrimidine
Overview
Description
“2-Chloro-4-(furan-2-yl)pyrimidine” is a chemical compound with the CAS Number: 124959-28-0. It has a molecular weight of 180.59 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-(furan-2-yl)pyrimidine” is 1S/C8H5ClN2O/c9-8-10-4-3-6 (11-8)7-2-1-5-12-7/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pyrimidines, including “2-Chloro-4-(furan-2-yl)pyrimidine”, are known to undergo various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
“2-Chloro-4-(furan-2-yl)pyrimidine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
“2-Chloro-4-(furan-2-yl)pyrimidine” is used in the field of chemical synthesis . It is a compound with a molecular weight of 180.59 and is typically stored in a dark place under an inert atmosphere at 2-8°C .
Hiyama Cross-Couplings
This compound has been used in the development of an efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings . The 2-chloro pyrimidines with electron-donating or electron-withdrawing groups coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF . This procedure showed good functional group tolerance .
Synthesis of Novel Bis (2-(pyrimidin-2-yl)ethoxy)alkanes
“2-Chloro-4-(furan-2-yl)pyrimidine” has been used in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes . These compounds have potential applications in various fields of research.
Synthesis of Fluorescent Dyes
This compound has been used in the synthesis of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye . Fluorescent dyes have a wide range of applications in biological research, including cell imaging and flow cytometry.
Biosensors for Protein Assay
“2-Chloro-4-(furan-2-yl)pyrimidine” has been used in the development of biosensors for protein assay . These biosensors can be used to detect and quantify the presence of specific proteins, which is crucial in many areas of biological and medical research.
Development of Pharmaceuticals
The compound’s ability to form carbon–carbon bonds makes it valuable in the synthesis of natural products and pharmaceutical compounds . Its low toxicity, easy availability, and benign stability towards air and moisture make it a preferred choice over other organometallic compounds .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit promising activity as protein kinase inhibitors , suggesting that 2-Chloro-4-(furan-2-yl)pyrimidine may also interact with protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that it may interact with its targets through a similar mechanism, potentially forming new bonds with target molecules.
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it may affect pathways regulated by these enzymes, such as cell growth and differentiation pathways.
Result of Action
Based on its potential role as a protein kinase inhibitor , it may inhibit cell growth and differentiation, potentially leading to antiproliferative effects.
Safety and Hazards
Future Directions
Pyrimidine derivatives, including “2-Chloro-4-(furan-2-yl)pyrimidine”, have shown promising anticancer activity . They could potentially be developed into novel anticancer agents. Furthermore, “2-Chloro-4-(furan-2-yl)pyrimidine” was used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes , indicating its potential use in the development of new chemical compounds.
properties
IUPAC Name |
2-chloro-4-(furan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCXYJTVFTNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563550 | |
| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(furan-2-yl)pyrimidine | |
CAS RN |
124959-28-0 | |
| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




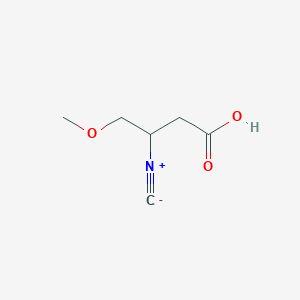
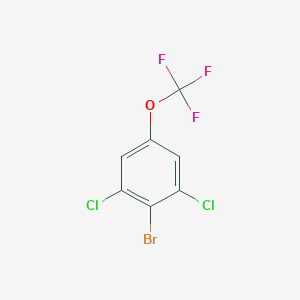
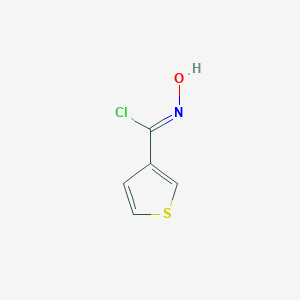
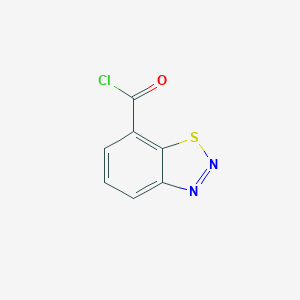

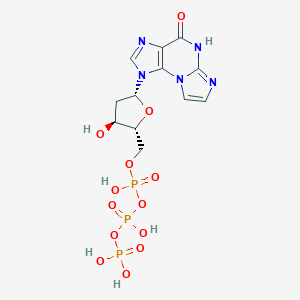

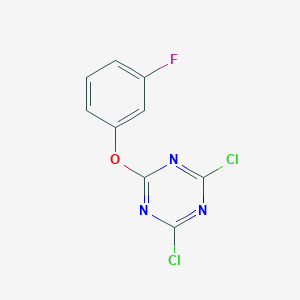
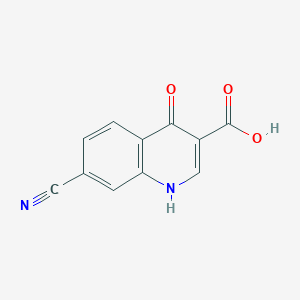


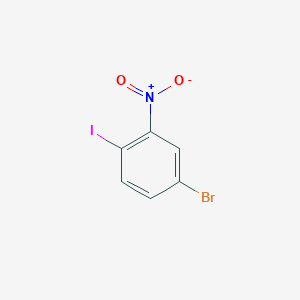
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)